molecular formula C7H4NNaO4 B12682355 2,6-Pyridinedicarboxylic acid, monosodium salt CAS No. 4220-17-1

2,6-Pyridinedicarboxylic acid, monosodium salt

Cat. No.: B12682355
CAS No.: 4220-17-1
M. Wt: 189.10 g/mol
InChI Key: FYWQWZBZNHKKSQ-UHFFFAOYSA-M
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Description

2,6-Pyridinedicarboxylic acid, monosodium salt: is an organic compound derived from 2,6-pyridinedicarboxylic acid. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2,6-pyridinedicarboxylic acid, monosodium salt, typically involve large-scale synthesis using similar techniques as described above, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Common reagents include metal salts for complex formation.

    Conditions: Reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound and the desired reaction outcomes.

Major Products:

Mechanism of Action

The mechanism of action of 2,6-pyridinedicarboxylic acid, monosodium salt, involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in defect passivation, the compound interacts with electronic defects in materials to improve their performance .

Comparison with Similar Compounds

  • 2,3-Pyridinedicarboxylic acid
  • 2,5-Pyridinedicarboxylic acid
  • 3,5-Pyridinedicarboxylic acid
  • Dipicolinic acid

Comparison:

Properties

CAS No.

4220-17-1

Molecular Formula

C7H4NNaO4

Molecular Weight

189.10 g/mol

IUPAC Name

sodium;6-carboxypyridine-2-carboxylate

InChI

InChI=1S/C7H5NO4.Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

FYWQWZBZNHKKSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)O.[Na+]

Related CAS

499-83-2 (Parent)

Origin of Product

United States

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